molecular formula C26H35F3O6 B1681362 Travoprost CAS No. 157283-68-6

Travoprost

Cat. No. B1681362
M. Wt: 500.5 g/mol
InChI Key: MKPLKVHSHYCHOC-AHTXBMBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Travoprost, sold under the brand name Travatan among others, is a medication used to treat high pressure inside the eye including glaucoma . It is specifically used for open angle glaucoma when other agents are not sufficient . It is used as an eye drop and effects generally occur within two hours . Travoprost eye drops are used to treat increased pressure in the eye caused by open-angle glaucoma or hypertension of the eye .


Synthesis Analysis

A unified synthesis of prostaglandins, including Travoprost, has been reported from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields . Another synthetic approach for Travoprost has been developed in four steps from key intermediate (2). Key transformations include Horner – Wadsworth – Emmons reaction and separation of diastereomers .


Molecular Structure Analysis

Travoprost has a molecular formula of C26H35F3O6 . Its average mass is 500.548 Da and its monoisotopic mass is 500.238586 Da .


Physical And Chemical Properties Analysis

The physical properties of Travoprost formulations can vary widely . The pH of all the formulations ranged between 4.7 and 5.9, and the mean drop size was 30.23 ± 6.03 μL . The total amount of drug volume in the bottles varied from 2.58 ± 0.15 to 3.38 ± 0.06 mL/bottle .

Scientific Research Applications

Nanotechnology in Ocular Delivery

Nanoemulsion for Enhanced Bioavailability : Research has demonstrated the potential of using nanoemulsion as a carrier for ocular delivery of travoprost. A study highlighted that travoprost nanoemulsion exhibits favorable properties such as controlled release, suitable nanodroplet size, and stability under accelerated conditions. In vivo studies indicated enhanced absorption compared to the marketed eye drops, suggesting that travoprost nanoemulsion could be a promising delivery system for glaucoma treatment (Ismail et al., 2020).

Spanlastics Nanovesicular Ocular Insert : Another innovative approach involved the use of spanlastics nanovesicular ocular inserts for travoprost. This novel system aimed to enhance bioavailability and prolong release. The optimized spanlastic nano-vesicles gel, when fabricated into an ocular insert, showed a more prolonged effect than the gel form, indicating its potential as an effective ocular delivery system for glaucoma treatment (Shukr et al., 2022).

Pharmacodynamics and Selective Receptor Activation

Selective FP Prostaglandin Receptor Agonist : Travoprost is identified as a highly selective and potent FP prostaglandin analog, effective in lowering intraocular pressure (IOP) in glaucoma patients. The specificity of travoprost for the FP receptor, coupled with its efficacy in clinical studies, suggests its significant role in glaucoma management (Hellberg et al., 2002).

Biomechanical Effects on Ocular Tissues

Influence on Corneal Biomechanics : An experimental evaluation on ex-vivo rabbit corneas indicated that travoprost could lead to reductions in corneal stiffness under low applied stresses. This finding is crucial in understanding the biomechanical behavior of the cornea in response to travoprost treatment and its implications in clinical management, especially for glaucoma treatment (Zheng et al., 2018).

Efficacy in Specific Demographics

Efficacy in African American Patients : A subgroup analysis of a large Phase III trial revealed that travoprost was significantly more effective at lowering IOP in African American patients compared to non-African Americans, suggesting its superior efficacy in specific demographics. This underlines the importance of considering ethnic differences in response to glaucoma treatments (Whitson, 2002).

Safety And Hazards

Travoprost can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-AHTXBMBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896948
Record name Travoprost
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Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Travoprost
Source Human Metabolome Database (HMDB)
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Solubility

>16 mg/ml at 25.0°C, 7.59e-03 g/L
Record name Travoprost
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Mechanism of Action

Travoprost, a prostaglandin F2α analogue, is a highly selective full agonist which has a high affinity for the prostaglandin FP receptor, and facilitates reductions in intraocular pressure by increasing the outflow of aqueous humour via trabecular meshwork and uveoscleral pathways. Reduction of the intraocular pressure in man starts about 2 hours after administration and maximum effect is reached after 12 hours. Significant lowering of intraocular pressure can be maintained for periods exceeding 24 hours with a single dose.
Record name Travoprost
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Product Name

Travoprost

CAS RN

157283-68-6
Record name Travoprost
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Record name Travoprost [USAN:USP:INN:BAN]
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Record name Travoprost
Source DrugBank
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Record name Travoprost
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate
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Record name TRAVOPROST
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Record name Travoprost
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URL http://www.hmdb.ca/metabolites/HMDB0014432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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